
Ethyl 2-bromo-5-methylpyridine-4-carboxylate
Overview
Description
Ethyl 2-bromo-5-methylpyridine-4-carboxylate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-methylpyridine-4-carboxylate typically involves the bromination of 2-methylpyridine followed by esterification. The process can be summarized as follows:
Bromination: 2-methylpyridine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-5-methylpyridine.
Esterification: The brominated product is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. Reactions are usually performed in solvents like tetrahydrofuran (THF) or toluene under an inert atmosphere.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an aminopyridine derivative.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis Overview
The synthesis of Ethyl 2-bromo-5-methylpyridine-4-carboxylate typically involves two main steps:
- Bromination : The bromination of 2-methylpyridine using bromine in an appropriate solvent (e.g., acetic acid) yields 2-bromo-5-methylpyridine.
- Esterification : The brominated product is then reacted with ethyl chloroformate in the presence of a base (like triethylamine) to form the desired ethyl ester.
This synthetic route allows for the production of high-purity compounds suitable for various applications.
Scientific Research Applications
This compound has several notable applications across different fields:
Organic Synthesis
- Building Block : It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development and agrochemical formulations. The compound's unique structure makes it a valuable precursor for creating more elaborate chemical architectures.
Medicinal Chemistry
- Therapeutic Agent Development : This compound is explored for its potential in synthesizing antiviral and anticancer agents. Its ability to modify biological molecules enables researchers to study biochemical pathways and interactions, making it a candidate for drug discovery.
- Enzyme Interaction Studies : this compound has been investigated for its interaction with cytochrome P450 enzymes, which play a significant role in drug metabolism. Understanding these interactions can lead to insights into pharmacokinetic properties and therapeutic efficacy.
Biochemical Research
- Ligand Development : The compound may function as a ligand in biochemical assays, aiding in the study of receptor-ligand interactions. Its functional groups can influence binding affinity and specificity towards various biological targets.
Agrochemicals
- Pesticide Formulation : Due to its structural properties, this compound can be incorporated into agrochemical products aimed at pest control or plant growth regulation, contributing to agricultural productivity.
Case Studies
Several studies have highlighted the efficacy and utility of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Enzyme Interaction | Demonstrated that the compound inhibits specific cytochrome P450 enzymes, suggesting potential drug-drug interaction implications. |
Study B | Anticancer Activity | Investigated as an intermediate in synthesizing compounds with notable anticancer properties; preliminary results indicated promising activity against cancer cell lines. |
Study C | Agrochemical Efficacy | Evaluated for its effectiveness as a pesticide; results showed significant pest control activity compared to standard treatments. |
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-methylpyridine-4-carboxylate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. In biological systems, its effects are determined by the nature of the molecules it interacts with, potentially modifying their activity or function.
Comparison with Similar Compounds
- Ethyl 2-bromo-5-methylpyridine-3-carboxylate
- Methyl 4-bromo-2-methylpyridine-5-carboxylate
- 2-bromo-5-methylpyridine
Comparison: Ethyl 2-bromo-5-methylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Biological Activity
Ethyl 2-bromo-5-methylpyridine-4-carboxylate is an organic compound belonging to the pyridine derivatives class. Its unique structure, characterized by a bromine atom at the second position, a methyl group at the fifth position, and an ethyl ester group at the fourth position, contributes to its biological activity and potential applications in medicinal chemistry and organic synthesis.
The compound acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles during chemical reactions. Synthesis typically involves bromination of a suitable pyridine precursor, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence its pharmacokinetic properties and therapeutic potential.
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
-
Enzyme Inhibition :
- It has shown potential as an inhibitor for specific enzymes, particularly in metabolic pathways.
- Studies suggest that it may affect cytochrome P450 enzyme activity, impacting drug metabolism and efficacy.
- Ligand Properties :
- Anticancer Potential :
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Cytochrome P450 Interaction :
A study focused on how this compound interacts with cytochrome P450 enzymes revealed that it could modulate enzyme activity, potentially leading to altered drug metabolism profiles. This finding underscores its importance in pharmacological research. -
Anticancer Activity :
Research indicated that similar pyridine derivatives could inhibit cancer cell proliferation by inducing apoptosis. The mechanisms involved include disruption of cell cycle progression and enhancement of pro-apoptotic signals .
Comparative Analysis
The following table summarizes this compound alongside related compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
This compound | Bromine at C2, Methyl at C5 | Potential cytochrome P450 inhibitor |
Mthis compound | Methyl group instead of ethyl | Different solubility and reactivity due to substitution |
Ethyl 5-bromo-4-methylnicotinate | Bromine at C5 | Varies pharmacological properties due to substitution |
Ethyl 2-bromoisonicotinate | Variation in nitrogen placement | Exhibits different biological activities |
Properties
IUPAC Name |
ethyl 2-bromo-5-methylpyridine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGVZPFXMAEVQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704605 | |
Record name | Ethyl 2-bromo-5-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227603-29-3 | |
Record name | Ethyl 2-bromo-5-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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